Methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a benzothiazole core, a trimethoxybenzoyl group, and a prop-2-enyl moiety, making it a subject of interest in various scientific research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The prop-2-enyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzothiazole core can be reduced to form a thiazoline derivative.
Substitution: The trimethoxybenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Prop-2-enyl-1,3-benzothiazole-6-carboxylate derivatives.
Reduction: Thiazoline derivatives of the benzothiazole core.
Substitution: Substituted trimethoxybenzoyl derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Studied for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is still under investigation, but it is believed to involve interactions with specific molecular targets and pathways. The trimethoxybenzoyl group may play a role in binding to enzymes or receptors, while the benzothiazole core could be involved in disrupting cellular processes.
Comparison with Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A related compound with antioxidant properties.
2-Arylbenzothiazoles: Compounds with potential anti-cancer and diagnostic applications.
Trimethoxyphenyl (TMP) derivatives: Known for their diverse bioactivity effects, including anti-cancer, anti-fungal, and anti-bacterial properties.
Uniqueness: Methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
This compound represents a promising area of research with potential applications across various scientific fields. Further studies are needed to fully understand its properties and mechanisms of action.
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Properties
IUPAC Name |
methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-6-9-24-15-8-7-13(21(26)30-5)12-18(15)31-22(24)23-20(25)14-10-16(27-2)19(29-4)17(11-14)28-3/h6-8,10-12H,1,9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOXJFGOQUMKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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